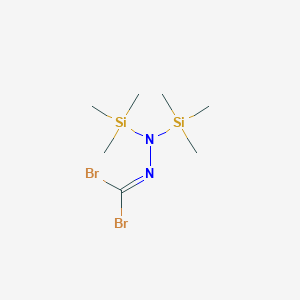
Bis(trimethylsilyl)carbonohydrazonoyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl)carbonohydrazonoyl is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a carbonohydrazonoyl moiety. This compound is notable for its unique structural features and its utility in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl)carbonohydrazonoyl typically involves the reaction of trimethylsilyl chloride with hydrazine derivatives under controlled conditions. One common method involves the use of a base, such as triethylamine, to facilitate the reaction. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran or dichloromethane to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. Advanced purification techniques, such as distillation and recrystallization, are employed to obtain the final product.
化学反応の分析
Types of Reactions
Bis(trimethylsilyl)carbonohydrazonoyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like trimethylsilyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often conducted in anhydrous conditions.
Substitution: Trimethylsilyl chloride, trimethylsilyl trifluoromethanesulfonate; reactions are performed under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or hydrazines. Substitution reactions can result in the formation of various silylated derivatives.
科学的研究の応用
Chemistry
In chemistry, bis(trimethylsilyl)carbonohydrazonoyl is used as a reagent for the synthesis of complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable tool in organic synthesis.
Biology
The compound has applications in biological research, particularly in the modification of biomolecules. It is used to introduce silyl groups into peptides and proteins, enhancing their stability and solubility.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. Its unique structural features allow for the design of novel therapeutic agents with improved pharmacokinetic properties.
Industry
Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of bis(trimethylsilyl)carbonohydrazonoyl involves its ability to act as a nucleophile or electrophile in chemical reactions. The trimethylsilyl groups provide steric protection, allowing the carbonohydrazonoyl moiety to participate in various transformations. The compound can interact with molecular targets through covalent bonding, facilitating the formation of new chemical entities.
類似化合物との比較
Similar Compounds
- Bis(trimethylsilyl)acetamide
- Bis(trimethylsilyl)amine
- Bis(trimethylsilyl)carbodiimide
Uniqueness
Bis(trimethylsilyl)carbonohydrazonoyl is unique due to its carbonohydrazonoyl moiety, which imparts distinct reactivity compared to other silylated compounds. This uniqueness allows for specific applications in synthesis and research that are not achievable with other similar compounds.
特性
CAS番号 |
61640-60-6 |
|---|---|
分子式 |
C7H18Br2N2Si2 |
分子量 |
346.21 g/mol |
IUPAC名 |
[bis(trimethylsilyl)hydrazinylidene]-dibromomethane |
InChI |
InChI=1S/C7H18Br2N2Si2/c1-12(2,3)11(10-7(8)9)13(4,5)6/h1-6H3 |
InChIキー |
FJYUZWYNXJFRTM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)N(N=C(Br)Br)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


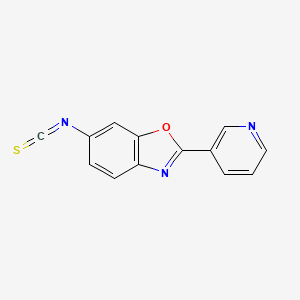
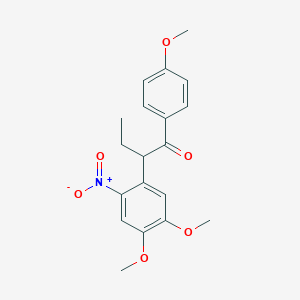
![N-{4-[(Acridin-9-yl)amino]phenyl}-N-(methanesulfonyl)formamide](/img/structure/B14582999.png)
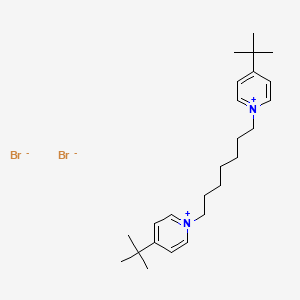
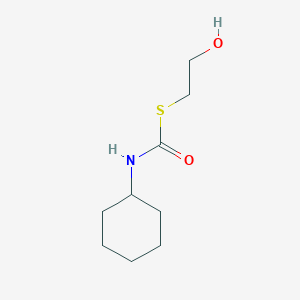
![Methyl 5-(acetyloxy)-2-[(E)-(4-nitrophenyl)diazenyl]benzoate](/img/structure/B14583027.png)
![3-Methyl-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B14583032.png)
![Trichloro[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]silane](/img/structure/B14583035.png)
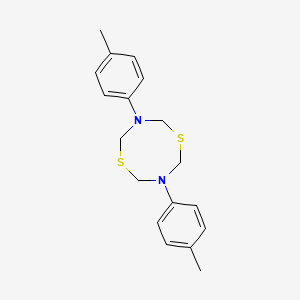

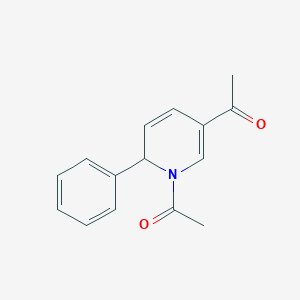

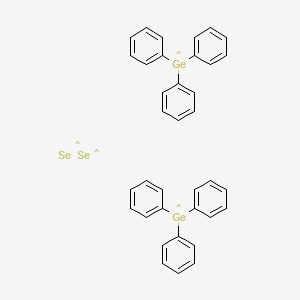
![N-{3-[Bis(2-hydroxyethyl)amino]propyl}-16-methylheptadecanamide](/img/structure/B14583063.png)
